1-(5-Chloro-4-hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one
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Overview
Description
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one is an organic compound with the molecular formula C14H11ClO2. This compound is characterized by the presence of a chloro group, a hydroxy group, and a biphenyl structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one can be synthesized through several methods. One common method involves the reaction of 5-chloro-4-hydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of 1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of 1-(5-chloro-4-oxo-[1,1’-biphenyl]-3-yl)ethan-1-one
Reduction: Formation of 1-(5-chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethanol
Substitution: Formation of various substituted biphenyl derivatives
Scientific Research Applications
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-nitrophenyl)ethan-1-one: Contains a nitro group instead of a chloro group, leading to different reactivity and biological activity.
1-(3-chloro-4-hydroxy-5-nitrophenyl)ethanone: Contains both chloro and nitro groups, offering a unique combination of properties.
1-(4-methoxyphenyl)ethan-1-one: Contains a methoxy group, which influences its chemical and biological behavior.
Properties
Molecular Formula |
C14H11ClO2 |
---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
1-(3-chloro-2-hydroxy-5-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H11ClO2/c1-9(16)12-7-11(8-13(15)14(12)17)10-5-3-2-4-6-10/h2-8,17H,1H3 |
InChI Key |
ULGLXVWBSHHCGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)C2=CC=CC=C2)Cl)O |
Origin of Product |
United States |
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